molecular formula C8H14O2 B1431818 3-Methoxy-2,2,3-trimethylcyclobutan-1-one CAS No. 1423031-14-4

3-Methoxy-2,2,3-trimethylcyclobutan-1-one

Cat. No.: B1431818
CAS No.: 1423031-14-4
M. Wt: 142.2 g/mol
InChI Key: DAXHMHVNSBLLEZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2,3-trimethylcyclobutan-1-one is a cyclobutanone derivative featuring a ketone group within a strained four-membered ring. The compound is substituted with three methyl groups (two at position 2, one at position 3) and a methoxy group at position 3.

Properties

IUPAC Name

3-methoxy-2,2,3-trimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)6(9)5-8(7,3)10-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXHMHVNSBLLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC1(C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxy-2,2,3-trimethylcyclobutanone with suitable reagents to introduce the methoxy group . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Methoxy-2,2,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methoxy-2,2,3-trimethylcyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-2,2,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The methoxy and trimethyl groups influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .

Comparison with Similar Compounds

2,2,3-Trimethylcyclobutanone

  • Structure: Cyclobutanone core with methyl groups at positions 2 and 3. No methoxy substitution.
  • Key Data :
    • CAS: 1449-49-6
    • Molecular formula: C₇H₁₂O
    • Safety: Requires precautions for inhalation (move to fresh air, administer oxygen) .
  • Comparison :
    • The absence of a methoxy group reduces polarity compared to 3-Methoxy-2,2,3-trimethylcyclobutan-1-one.
    • Likely lower boiling point and increased volatility due to reduced hydrogen-bonding capacity.

3-(2-Methoxyethyl)cyclobutan-1-one

  • Structure: Cyclobutanone with a 2-methoxyethyl substituent at position 3.
  • Comparison: The methoxyethyl chain introduces greater flexibility and lipophilicity compared to the rigid methoxy-methyl substitution in the target compound. Potential differences in solubility and reactivity in nucleophilic additions due to steric and electronic effects.

3-[(3-Methoxyphenyl)methoxy]-2,2-dimethylcyclobutan-1-one

  • Structure: Cyclobutanone with a 3-methoxyphenylmethoxy group and dimethyl substituents.
  • Key Data :
    • Molecular formula: C₁₄H₁₈O₃
    • Molecular weight: 234.29 g/mol .
  • Higher complexity may reduce synthetic accessibility compared to the target compound.

3-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclobutan-1-one

  • Structure: Cyclobutanone with a tert-butyldimethylsilyl (TBS) protected hydroxymethyl group.
  • Key Data :
    • CAS: 939775-62-9
    • Molecular formula: C₁₂H₂₂O₂Si (inferred from name) .
  • Comparison :
    • The TBS group enhances stability under basic or acidic conditions, making it suitable for stepwise syntheses.
    • Bulkier than the target compound’s methoxy group, likely altering reaction kinetics and selectivity.

Research Implications

  • Synthetic Challenges: The strained cyclobutanone ring in 3-Methoxy-2,2,3-trimethylcyclobutan-1-one may complicate synthesis, requiring controlled conditions to avoid ring-opening reactions.
  • Structure-Activity Relationships : Methoxy and methyl groups influence steric hindrance and electronic effects, impacting reactivity in nucleophilic additions or cycloadditions.
  • Safety Considerations: Analogous compounds like 2,2,3-Trimethylcyclobutanone mandate strict inhalation safety protocols, suggesting similar precautions for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
3-Methoxy-2,2,3-trimethylcyclobutan-1-one
Reactant of Route 2
3-Methoxy-2,2,3-trimethylcyclobutan-1-one

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